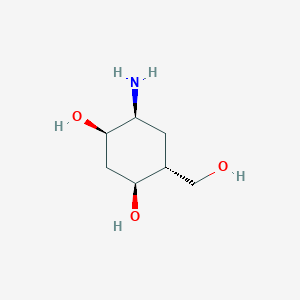
(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Deoxyvalidamine is a pseudo-aminosugar produced by the bacterium Streptomyces hygroscopicus. It is structurally related to other pseudo-aminosugars such as valiolamine, valienamine, validamine, and hydroxyvalidamine . Deoxyvalidamine is known for its potential inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism .
準備方法
Synthetic Routes and Reaction Conditions: Deoxyvalidamine can be isolated from the fermentation broth of Streptomyces hygroscopicus. The process involves chromatographic separation using Amberlite IRC-50 (NH4+ form) with 0.2 N ammonium hydroxide as the eluant . The deoxyvalidamine portion is further purified by chromatography on CM-Sephadex C-25 (NH4+ form) with 0.02 N ammonium hydroxide and desalted using Dowex-l X2 (OH- form) with water .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Deoxyvalidamine undergoes various chemical reactions, including acetylation. For instance, acetylation with acetic anhydride in pyridine results in the formation of an N,O-tetraacetate .
Common Reagents and Conditions:
Acetylation: Acetic anhydride in pyridine.
Chromatographic Purification: Amberlite IRC-50 (NH4+ form), CM-Sephadex C-25 (NH4+ form), Dowex-l X2 (OH- form).
Major Products:
N,O-tetraacetate: Formed from the acetylation of deoxyvalidamine.
科学的研究の応用
Deoxyvalidamine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
作用機序
Deoxyvalidamine exerts its effects primarily through the inhibition of α-glucosidase. This enzyme is responsible for breaking down carbohydrates into glucose, and its inhibition can help manage blood sugar levels . The molecular targets and pathways involved include the active site of α-glucosidase, where deoxyvalidamine binds and prevents the enzyme from catalyzing its substrate .
類似化合物との比較
- Valiolamine
- Valienamine
- Validamine
- Hydroxyvalidamine
Comparison: Deoxyvalidamine is unique among these compounds due to its specific structural features and its potent inhibitory effects on α-glucosidase . While other pseudo-aminosugars also exhibit enzyme inhibitory properties, deoxyvalidamine’s distinct structure allows for different binding interactions and potentially more effective inhibition .
特性
CAS番号 |
100157-27-5 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.2 g/mol |
IUPAC名 |
(1S,3R,4S,6R)-4-amino-6-(hydroxymethyl)cyclohexane-1,3-diol |
InChI |
InChI=1S/C7H15NO3/c8-5-1-4(3-9)6(10)2-7(5)11/h4-7,9-11H,1-3,8H2/t4-,5+,6+,7-/m1/s1 |
InChIキー |
FFRMLFVGYPMNPT-JRTVQGFMSA-N |
SMILES |
C1C(C(CC(C1N)O)O)CO |
異性体SMILES |
C1[C@@H]([C@H](C[C@H]([C@H]1N)O)O)CO |
正規SMILES |
C1C(C(CC(C1N)O)O)CO |
同義語 |
deoxyvalidamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















